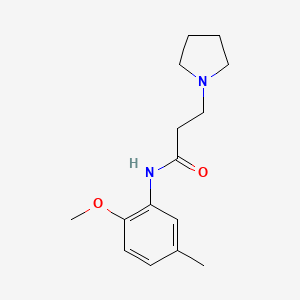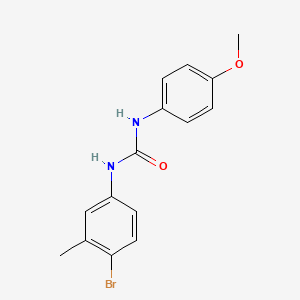
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone class of drugs. MPHP is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. The compound is known to produce feelings of euphoria, increased energy, and heightened alertness. MPHP is synthesized through a complex chemical process and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide is not fully understood. However, it is believed that the compound acts as a reuptake inhibitor of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which may be responsible for the stimulant effects of the drug.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has been shown to increase body temperature and cause sweating. These effects may be responsible for the stimulant effects of the drug.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it a readily available research tool. Additionally, the compound has been studied extensively, and its effects on the central nervous system are well understood. However, there are also limitations to the use of N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide in lab experiments. The compound is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, the compound has psychoactive effects, which may complicate the interpretation of research results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide. One potential area of research is the development of new treatments for depression and other mood disorders. N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has been shown to have antidepressant effects in animal studies, and further research may lead to the development of new treatments for these conditions. Additionally, N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide may be useful in studying anxiety disorders and other psychiatric conditions. Finally, the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide may be useful in studying the mechanisms of addiction and drug abuse.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide involves a multi-step process that requires a high level of expertise in organic chemistry. The starting material for the synthesis is p-anisaldehyde, which is reacted with methylamine to produce 2-methoxy-5-methylphenethylamine. This intermediate compound is then reacted with pyrrolidine to produce N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide. The final product is purified through a series of chromatography and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of effects on the central nervous system, including increased dopamine and norepinephrine release. N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has also been shown to have anxiogenic effects, which may be useful in studying anxiety disorders. Additionally, N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide has been studied for its potential as a treatment for depression and other mood disorders.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-6-14(19-2)13(11-12)16-15(18)7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKJLMBSZYJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(1-pyrrolidinyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)
![2-[(4-methylbenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5728049.png)



![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
